1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 1-position and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with acetylacetone and hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Often use palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized pyrazole derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole varies depending on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific molecular pathways.
Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-methyl-1H-pyrazole: Lacks one methyl group compared to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole.
1-(4-Bromophenyl)-5-methyl-1H-pyrazole: Lacks one methyl group at a different position.
3-(4-Bromophenyl)-1H-pyrazole: Lacks both methyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl groups at the 3 and 5 positions can enhance its stability and modify its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(4-bromophenyl)-3,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCMNDCOEJOOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640464 | |
Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62546-27-4 | |
Record name | 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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